2-methylpropane-1-sulfonyl Chloride
Overview
Description
2-Methylpropane-1-sulfonyl Chloride, also known as Isobutanesulfonyl Chloride or Isobutylsulfonyl Chloride, is a chemical compound with the molecular formula C4H9ClO2S . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of 2-Methylpropane-1-sulfonyl Chloride can be achieved through the chlorosulfonation of S-alkyl isothiourea salts . This process involves the use of sulfuryl dichloride and potassium nitrate in acetonitrile at 0°C for 3 hours, followed by the addition of sodium hydrogencarbonate .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylpropane-1-sulfonyl Chloride are not mentioned in the search results, sulfonyl chlorides in general are known to react with Grignard reagents to form sulfinates .
Physical And Chemical Properties Analysis
2-Methylpropane-1-sulfonyl Chloride is a liquid at 20°C . It has a specific gravity of 1.21 . It is moisture sensitive and should be stored under inert gas . The flash point is 88°C .
Scientific Research Applications
Synthesis and Chemical Reactions
- Sulfonylating Agent : 2-Methylpropane-1-sulfonyl chloride (also known as tert-Butylsulfonyl chloride) acts as a sulfonylating agent and is a precursor to tert-butyl cations. It's important in chemical reactions due to its role in the synthesis of various compounds (Quintero & Meza-León, 2005).
- Desulfinylative C-C Allylation : The compound is utilized in iron-catalyzed desulfinylative cross-coupling reactions with Grignard reagents. This reaction is significant for the formation of complex organic molecules (Volla et al., 2009).
Solid-Phase Synthesis
- Polymer-Supported Sulfonyl Chloride : It's used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This application is crucial in the pharmaceutical industry for creating compounds with antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Polymer Chemistry
- Polyelectrolytes and Copolymers : It's a building block in the synthesis of polyelectrolytes and copolymers, like poly(2-acrylamido-2-methylpropane sulfonic acid), which have various industrial applications (Bray et al., 2017).
Catalysis and Organic Synthesis
- Synthesis of N-Sulfonyl Imines : The compound is instrumental in the synthesis of N-sulfonyl imines, which are important intermediates in organic synthesis (Zolfigol et al., 2010).
- Sulfa-Staudinger Cycloadditions : It plays a role in sulfa-Staudinger cycloadditions, a type of chemical reaction important in the creation of certain pharmaceuticals (Yang, Chen, & Xu, 2015).
Safety And Hazards
properties
IUPAC Name |
2-methylpropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNHTOCFWUYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188915 | |
Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropane-1-sulfonyl Chloride | |
CAS RN |
35432-36-1 | |
Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035432361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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